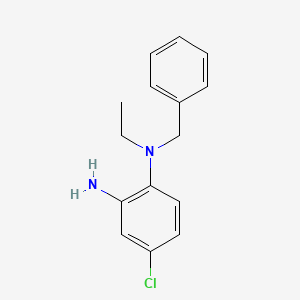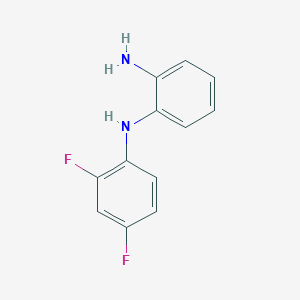
7-chloro-1,3-dihydroxy-9H-xanthen-9-one
Vue d'ensemble
Description
7-chloro-1,3-dihydroxy-9H-xanthen-9-one is a synthetic organic compound belonging to the xanthone family Xanthones are known for their diverse biological activities and are often used in medicinal chemistry
Applications De Recherche Scientifique
Chemistry
In chemistry, 7-chloro-1,3-dihydroxy-9H-xanthen-9-one is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its potential antioxidant and antimicrobial properties. The presence of hydroxyl groups and the xanthone core contribute to its ability to scavenge free radicals and inhibit microbial growth.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry
Industrially, this compound can be used in the development of dyes and pigments due to its chromophoric properties. It can also serve as a precursor for the synthesis of other xanthone derivatives used in various applications.
Analyse Biochimique
Biochemical Properties
7-chloro-1,3-dihydroxy-9H-xanthen-9-one plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, thereby affecting metabolic pathways. For instance, it can interact with cytochrome P450 enzymes, which are involved in drug metabolism. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-inhibitor complex .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to modulate the activity of kinases, which are crucial for signal transduction. This modulation can lead to altered gene expression patterns, affecting cell proliferation, differentiation, and apoptosis. Additionally, it can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzymes by binding to their active sites, preventing substrate access. This inhibition can be competitive or non-competitive, depending on the nature of the interaction. Furthermore, it can activate or inhibit transcription factors, leading to changes in gene expression. These molecular mechanisms are crucial for understanding its biochemical and pharmacological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade under others, leading to a loss of activity. Long-term exposure to this compound can result in sustained changes in cellular processes, including altered gene expression and metabolic flux .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties. At high doses, it can become toxic, leading to adverse effects such as hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s and transferases, which are crucial for its metabolism. These interactions can lead to the formation of metabolites that may have different biological activities. The compound can also affect metabolic flux, altering the levels of various metabolites in the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound can be transported across cell membranes by active or passive mechanisms, depending on its chemical properties .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles by targeting signals or post-translational modifications. For instance, it may accumulate in the mitochondria, where it can affect mitochondrial function and energy metabolism. Understanding its subcellular localization helps in elucidating its precise biochemical roles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-1,3-dihydroxy-9H-xanthen-9-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dihydroxybenzoic acid and 4-chlororesorcinol.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a dehydrating agent like polyphosphoric acid (PPA) or sulfuric acid to form the xanthone core.
Chlorination: The xanthone core is then chlorinated using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chlorine atom at the 7th position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the reaction conditions and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
7-chloro-1,3-dihydroxy-9H-xanthen-9-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in the presence of a base.
Major Products
Oxidation: Formation of 7-chloro-1,3-dihydroxyxanthone-9,10-quinone.
Reduction: Formation of 7-chloro-1,3-dihydroxy-9,10-dihydro-xanthen-9-one.
Substitution: Formation of 7-substituted derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 7-chloro-1,3-dihydroxy-9H-xanthen-9-one involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The chlorine atom can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can lead to the inhibition of enzymes involved in inflammatory pathways or the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-dihydroxy-9H-xanthen-9-one: Lacks the chlorine atom, which may affect its biological activity and solubility.
7-bromo-1,3-dihydroxy-9H-xanthen-9-one: Similar structure with a bromine atom instead of chlorine, potentially altering its reactivity and biological effects.
7-chloro-1,3-dihydroxy-9H-xanthen-9-one-4-sulfonic acid: Contains an additional sulfonic acid group, which can enhance its water solubility and alter its biological interactions.
Uniqueness
This compound is unique due to the specific positioning of the chlorine atom and hydroxyl groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
7-chloro-1,3-dihydroxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClO4/c14-6-1-2-10-8(3-6)13(17)12-9(16)4-7(15)5-11(12)18-10/h1-5,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWOAGAHMPEFSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C3=C(C=C(C=C3O2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B1415047.png)





![5-[(3-Chloro-2-fluorophenyl)sulfamoyl]furan-2-carboxylic acid](/img/structure/B1415060.png)



![3-[4-(Chloromethyl)-2-methoxyphenoxymethyl]benzonitrile](/img/structure/B1415065.png)


![3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid](/img/structure/B1415068.png)
